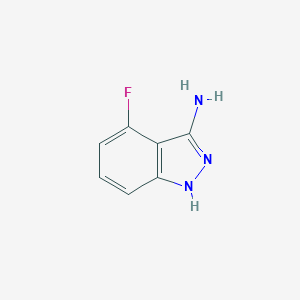

4-fluoro-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMNYSASBRVPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355874 | |

| Record name | 4-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404827-78-7 | |

| Record name | 4-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-fluoro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for the preparation of 4-fluoro-1H-indazol-3-amine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 2,6-dichlorobenzonitrile. The synthesis is conceptualized as a two-step process involving a key halogen exchange fluorination followed by a cyclization reaction with hydrazine. This document provides a comprehensive overview of the proposed methodology, including detailed experimental protocols derived from analogous transformations, and presents quantitative data in a structured format for clarity and comparison.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Specifically, 3-aminoindazoles serve as crucial intermediates in the synthesis of various therapeutic agents. The target molecule, this compound, is a key building block for the development of novel pharmaceuticals where the fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability.

The synthesis of substituted 3-aminoindazoles often involves the reaction of an ortho-halobenzonitrile with hydrazine.[1][2] This guide outlines a practical synthetic route to this compound commencing with 2,6-dichlorobenzonitrile, a cost-effective starting material.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step involves a nucleophilic aromatic substitution (SNAr) halogen exchange (Halex) reaction to replace one or both chlorine atoms of 2,6-dichlorobenzonitrile with fluorine. The resulting fluorinated intermediate is then subjected to a cyclization reaction with hydrazine to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and serve as a guide for the synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Halogen Exchange Fluorination of 2,6-Dichlorobenzonitrile

This step aims to produce 2-chloro-6-fluorobenzonitrile or 2,6-difluorobenzonitrile. The protocol is adapted from a patented process for the fluorination of chlorobenzonitriles.[3]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichlorobenzonitrile | 172.01 | 17.2 g | 0.1 |

| Potassium Fluoride (spray-dried) | 58.10 | 17.4 g | 0.3 |

| Tetraphenylphosphonium bromide | 419.28 | 2.1 g | 0.005 |

| Sulfolane (anhydrous) | 120.17 | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dichlorobenzonitrile, spray-dried potassium fluoride, and tetraphenylphosphonium bromide.

-

Add anhydrous sulfolane to the flask.

-

Heat the reaction mixture to 180-200 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can vary, but it is expected to proceed for 12-24 hours.

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product, a mixture of 2-chloro-6-fluorobenzonitrile and 2,6-difluorobenzonitrile, can be purified by fractional distillation or column chromatography.

Expected Outcome:

The reaction is expected to yield a mixture of 2-chloro-6-fluorobenzonitrile and 2,6-difluorobenzonitrile. The ratio of these products will depend on the reaction conditions. The patent suggests that with a sufficient excess of potassium fluoride and longer reaction times, the formation of 2,6-difluorobenzonitrile is favored.[3]

Step 2: Cyclization to this compound

This protocol is adapted from the synthesis of a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine.[4][5][6] The reaction is expected to proceed via nucleophilic aromatic substitution of the more activated ortho-fluorine or ortho-chlorine by hydrazine, followed by intramolecular cyclization.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluorobenzonitrile | 155.56 | 15.6 g | 0.1 |

| Hydrazine hydrate (~64%) | 50.06 | 15.6 mL | ~0.2 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 150 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-6-fluorobenzonitrile and 2-methyltetrahydrofuran.

-

Heat the mixture to 80 °C with stirring.

-

Slowly add hydrazine hydrate to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 80 °C for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 100 mL of water to the reaction mixture and stir for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with 2-MeTHF (2 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on literature values for analogous reactions.

| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2,6-Dichlorobenzonitrile | 2,6-Difluorobenzonitrile | KF, TPPB | Sulfolane | 180-200 | 16-44 | ~80[3] | >95 (after purification) |

| 2 | 2-Chloro-6-fluorobenzonitrile | This compound | Hydrazine Hydrate | 2-MeTHF | 80 | 4-6 | 50-90 (estimated) | >98 (after recrystallization) |

Yields are based on analogous reactions and may vary.

Logical Relationships and Mechanisms

The key transformations in this synthesis are the nucleophilic aromatic substitution (SNAr) reactions.

Caption: Key mechanistic steps in the synthesis.

Conclusion

This technical guide presents a feasible and well-precedented synthetic route for the preparation of this compound from 2,6-dichlorobenzonitrile. The proposed two-step pathway, involving a halogen exchange fluorination followed by cyclization with hydrazine, leverages established chemical transformations. The provided experimental protocols, based on analogous reactions, offer a solid starting point for laboratory synthesis. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important heterocyclic building block. Further optimization of the reaction conditions will be key to maximizing the yield and purity of the final product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 4-fluoro-1H-indazol-3-amine: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1H-indazol-3-amine is a fluorinated heterocyclic amine that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, coupled with the electronic properties of the fluorine substituent and the reactive amino group, makes it a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound, along with relevant experimental protocols and an exploration of its role in targeting key signaling pathways.

Chemical Properties and Structure

This compound is a stable solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | --INVALID-LINK--[1], --INVALID-LINK-- |

| Molar Mass | 151.14 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |

| Melting Point | 170-172 °C | --INVALID-LINK--[2] |

| Boiling Point (Predicted) | 379.3 ± 22.0 °C | --INVALID-LINK--[2] |

| Density (Predicted) | 1.487 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| CAS Number | 404827-78-7 | --INVALID-LINK--[1], --INVALID-LINK-- |

| SMILES | C1=CC2=C(C(=C1)F)C(=NN2)N | --INVALID-LINK-- |

| InChI | InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | --INVALID-LINK-- |

Structural Elucidation

The chemical structure of this compound consists of a bicyclic indazole ring system with a fluorine atom substituted at the 4-position and an amine group at the 3-position.

Caption: 2D structure of this compound.

Synthesis of this compound

A common synthetic route to 3-aminoindazoles involves the cyclization of ortho-halobenzonitriles with hydrazine. For this compound, a plausible synthesis starts from 2,6-difluorobenzonitrile.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis from 2,6-Difluorobenzonitrile

This protocol is a representative method for the synthesis of 3-aminoindazole derivatives and can be adapted for this compound.

Materials:

-

2,6-Difluorobenzonitrile

-

Hydrazine hydrate (80% solution)

-

Ethanol (or other suitable solvent like n-butanol)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2,6-difluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (80%, 2.0-3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Role in Kinase Inhibition and Signaling Pathways

The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment in kinase inhibitors. This structural motif can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, leading to their inhibition.[3] Derivatives of this compound have been investigated as inhibitors of several important kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-like kinase 4 (PLK4), and Bcr-Abl.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and is a validated anti-cancer strategy.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to centrosome amplification and genomic instability in cancer cells.[4] Inhibiting PLK4 can lead to mitotic defects and cell death in cancer cells.

Caption: Key steps in PLK4-mediated centriole duplication.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[5] It drives uncontrolled cell proliferation and survival through multiple downstream signaling pathways.

Caption: Major signaling pathways activated by Bcr-Abl.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

Materials:

-

Recombinant kinase (e.g., VEGFR-2, PLK4)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Substrate (specific peptide or protein for the kinase)

-

Test compound (e.g., a derivative of this compound)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In the wells of the microplate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of targeted therapies, particularly kinase inhibitors. Its structural features allow for effective interaction with the ATP-binding site of numerous kinases involved in critical cancer-related signaling pathways. The synthetic and experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this versatile molecule and its derivatives in the pursuit of novel therapeutics.

References

- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Fluoro-1H-indazol-3-amine (CAS 404827-78-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and potential applications of 4-Fluoro-1H-indazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a fluorinated derivative of the indazole scaffold, a bicyclic aromatic heterocycle. The presence of the fluorine atom and the amine group at specific positions makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Table 1: Chemical and Physical Properties of CAS 404827-78-7

| Property | Value | Source(s) |

| CAS Number | 404827-78-7 | [1][2][3][4] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₇H₆FN₃ | [1][2][3][4] |

| Molecular Weight | 151.14 g/mol | [1][2][3][4] |

| Appearance | No data available | |

| Melting Point | 170-172 °C | [4] |

| Boiling Point (Predicted) | 379.3 ± 22.0 °C | [4] |

| Density (Predicted) | 1.487 ± 0.06 g/cm³ | [4] |

| SMILES | C1=CC2=C(C(=C1)F)C(=NN2)N | [3] |

| InChIKey | HTMNYSASBRVPKD-UHFFFAOYSA-N | [3] |

Suppliers

This compound is available from a variety of chemical suppliers, primarily for research and development purposes. The purity levels are typically high, making it suitable for synthetic chemistry applications.

Table 2: Selected Suppliers of CAS 404827-78-7

| Supplier | Purity | Notes |

| ChemScene | ≥98% | For research and further manufacturing use only.[1] |

| AOBChem | Not specified | Available in various quantities.[2] |

| PubChem | Data from multiple vendors | Aggregated supplier information.[3] |

Experimental Protocols

General Synthetic Procedure for Derivatization (Representative Example)

The 1H-indazole-3-amine core can be readily derivatized, for instance, through coupling reactions at other positions of the indazole ring or by modification of the exocyclic amine. A common approach is the Suzuki coupling to introduce various substituents at a halogenated position of the indazole ring.

Workflow for Synthesis and Biological Evaluation

Antiproliferative Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized indazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common technique to study apoptosis and the cell cycle.

-

Cell Treatment: Cancer cells are treated with the test compounds at concentrations around their IC₅₀ values for a defined period.

-

Cell Harvesting: Cells are harvested, washed, and resuspended in a binding buffer.

-

Staining:

-

For Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

For Cell Cycle: Cells are fixed and stained with PI, which intercalates with DNA, allowing for the quantification of DNA content at different phases of the cell cycle.

-

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer.

-

Data Analysis: The percentages of cells in different stages of apoptosis (early, late) or phases of the cell cycle (G0/G1, S, G2/M) are quantified.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p53, MDM2) and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified to determine relative protein expression levels.

Signaling Pathways

Indazole derivatives are known to interact with various signaling pathways implicated in cancer.[7] Based on studies of similar 1H-indazol-3-amine compounds, a potential mechanism of action could involve the modulation of pathways controlling apoptosis and cell cycle progression, such as the p53/MDM2 pathway and the Bcl-2 family of proteins.[6]

Potential Signaling Pathway Modulation

Conclusion

This compound (CAS 404827-78-7) is a valuable and readily available chemical intermediate. Its fluorinated indazole structure makes it a prime candidate for the development of novel therapeutic agents, particularly in the field of oncology. While detailed biological data for this specific compound is limited, the broader class of 1H-indazol-3-amine derivatives has shown significant promise as modulators of key cellular pathways involved in cell proliferation and survival. The experimental protocols and potential signaling pathways described herein provide a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds in their research endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. aobchem.com [aobchem.com]

- 3. This compound | C7H6FN3 | CID 817911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-Fluoro-1H-Indazol-3-Amine: A Privileged Fragment in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, fragment-based approaches have gained significant traction as a powerful strategy for the identification and development of novel therapeutics. Central to this methodology is the utilization of small, low-complexity molecular fragments that can efficiently explore the chemical space of a biological target. Among these, 4-fluoro-1H-indazol-3-amine has emerged as a particularly valuable scaffold, demonstrating significant potential in the generation of potent and selective kinase inhibitors for oncology and other therapeutic areas. This technical guide provides a comprehensive overview of this compound as a core fragment, detailing its synthesis, biological significance, and application in the development of targeted therapies.

Core Physicochemical Properties

This compound is a fluorinated derivative of the indazole heterocyclic system. The strategic introduction of a fluorine atom at the 4-position can significantly influence the molecule's physicochemical properties, including its binding affinity, metabolic stability, and membrane permeability.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FN₃ | --INVALID-LINK-- |

| Molecular Weight | 151.14 g/mol | --INVALID-LINK-- |

| Melting Point | 170-172 °C | ChemBK |

| CAS Number | 404827-78-7 | --INVALID-LINK-- |

Synthesis of the Core Fragment

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction followed by cyclization. A plausible and efficient route starts from the commercially available 2,6-difluorobenzonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-difluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

n-Butanol

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzonitrile (1.0 eq).

-

Add n-butanol to dissolve the starting material.

-

Under a nitrogen atmosphere, add hydrazine hydrate (20.0 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux (approximately 120-150°C) and maintain for 10-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Fragment-Based Drug Discovery (FBDD) Workflow

The utility of this compound is best exemplified within the context of a fragment-based drug discovery workflow. This iterative process involves screening, hit validation, and lead optimization.

Application as a Kinase Inhibitor Scaffold

The 1H-indazol-3-amine moiety is recognized as a privileged structure in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The addition of the 4-fluoro substituent can further enhance binding affinity and modulate selectivity. Derivatives of this compound have shown inhibitory activity against several important cancer-related kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-Like Kinase 4 (PLK4).

Targeting the VEGFR Signaling Pathway

VEGF and its receptors are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[] Inhibitors targeting VEGFR can block this process and are effective anti-cancer agents.

Targeting the PLK4 Signaling Pathway

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication and is often overexpressed in various cancers.[2] Inhibition of PLK4 can lead to mitotic errors and subsequent cell death in cancer cells, making it an attractive therapeutic target.[3]

Quantitative Biological Data of Indazole Derivatives

The following tables summarize the inhibitory activities of various indazole derivatives, highlighting the potential of this scaffold. While specific data for this compound derivatives is emerging, the data for related analogs provides valuable structure-activity relationship (SAR) insights.

Table 1: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines

| Compound ID | Modification on Indazole Core | Cell Line | IC₅₀ (µM) | Reference |

| 6o | 5-(4-(trifluoromethyl)phenyl)-N-((1-(4-fluorophenyl)piperazin-4-yl)methyl) | K562 (Leukemia) | 5.15 | [4] |

| 6a | 5-phenyl-N-((1-(4-fluorophenyl)piperazin-4-yl)methyl) | K562 (Leukemia) | 5.19 | [5] |

| 14i | 6-(pyrimidin-2-yl)-3-((E)-2-(4-methoxyphenyl)vinyl) | MDA-MB-231 (Breast) | 0.09 | [6] |

| 14i | 6-(pyrimidin-2-yl)-3-((E)-2-(4-methoxyphenyl)vinyl) | MDA-MB-468 (Breast) | 0.06 | [6] |

| C05 | N-(3-ethynyl-1H-indazol-6-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | IMR-32 (Neuroblastoma) | 0.948 | [7] |

| C05 | N-(3-ethynyl-1H-indazol-6-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | MCF-7 (Breast) | 0.979 | [7] |

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Axitinib | PLK4 | 6.5 | [2] |

| CFI-400945 | PLK4 | 2.8 | [2] |

| K22 | PLK4 | 0.1 | [2] |

| CZL-S092 | PLK4 | 0.9 | [3] |

| 30 | VEGFR-2 | 1.24 | [8] |

| Tivozanib | VEGFR-2 | 6.5 | [9] |

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.

Materials:

-

Kinase of interest (e.g., VEGFR2, PLK4)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Test compounds (derivatives of this compound)

-

Kinase assay buffer

-

EDTA solution

-

Terbium-labeled anti-phospho-substrate antibody

-

384-well plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the kinase and the test compound at various concentrations.

-

Incubate at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the fluorescein-labeled substrate and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled anti-phospho-substrate antibody.

-

Incubate to allow for antibody binding.

-

-

Data Acquisition: Measure the TR-FRET signal on a plate reader (excitation at ~340 nm, emission at ~620 nm for terbium and ~665 nm for fluorescein). The ratio of the acceptor (fluorescein) to donor (terbium) signal is proportional to the kinase activity.

-

Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC₅₀ value.

Conclusion

This compound represents a highly promising and versatile fragment for the development of novel kinase inhibitors. Its favorable physicochemical properties and its ability to effectively interact with the hinge region of kinases make it an ideal starting point for fragment-based drug discovery campaigns. The strategic elaboration of this core scaffold has already led to the discovery of potent inhibitors of key cancer targets such as VEGFR and PLK4. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound in the ongoing quest for new and effective targeted therapies.

References

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Spectroscopic Profile of 4-fluoro-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-fluoro-1H-indazol-3-amine, a molecule of interest in medicinal chemistry and drug discovery. The guide details anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines standardized experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of such novel chemical entities.

Introduction

This compound is a fluorinated derivative of the indazole scaffold, a privileged structure in medicinal chemistry. Indazole-containing compounds have shown a wide range of biological activities, and the introduction of a fluorine atom can significantly modulate their physicochemical and pharmacological properties, including metabolic stability and binding affinity. Accurate spectroscopic characterization is a critical first step in the development of any new chemical entity, providing confirmation of its identity, purity, and structure.

Predicted Spectroscopic Data

While a comprehensive experimental dataset for this compound is not publicly available, this section presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 4.5 - 5.5 | br s | - |

| H-5 | 7.0 - 7.2 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-6 | 6.8 - 7.0 | t | J(H-H) ≈ 8-9 |

| H-7 | 7.2 - 7.4 | d | J(H-H) ≈ 8-9 |

| NH | 11.0 - 12.0 | br s | - |

Solvent: DMSO-d₆ br s: broad singlet, dd: doublet of doublets, t: triplet, d: doublet

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C-3 | 145 - 150 | s | - |

| C-3a | 115 - 120 | d | J(C-F) ≈ 15-20 |

| C-4 | 150 - 155 | d | J(C-F) ≈ 240-250 |

| C-5 | 110 - 115 | d | J(C-F) ≈ 20-25 |

| C-6 | 120 - 125 | d | J(C-F) ≈ 5-10 |

| C-7 | 115 - 120 | s | - |

| C-7a | 140 - 145 | s | - |

Solvent: DMSO-d₆ s: singlet, d: doublet

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-4 | -110 to -130 | m | - |

Reference: CFCl₃ m: multiplet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆FN₃), the expected molecular weight is approximately 151.14 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Interpretation |

| ESI+ | 152.06 | [M+H]⁺ |

| EI | 151.05 | [M]⁺ |

| EI | 124.04 | [M - HCN]⁺ |

| EI | 96.03 | [M - HCN - N₂]⁺ |

ESI+: Electrospray Ionization (positive mode), EI: Electron Ionization

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data with a line broadening of 1-2 Hz.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Typical parameters: spectral width of 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 64-256 scans.

-

Reference the spectrum to an external standard such as CFCl₃.

-

-

Data Analysis: Process the spectra using appropriate NMR software. Assign peaks based on chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.

Mass Spectrometry Protocol

-

Sample Preparation:

-

For ESI-MS: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote ionization.

-

For EI-MS: No specific sample preparation is required if a direct insertion probe is used. The sample should be in a solid, pure form.

-

-

Instrumentation:

-

ESI-MS: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization source.

-

EI-MS: Use a magnetic sector or quadrupole mass spectrometer with an electron ionization source.

-

-

ESI-MS Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

EI-MS Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 30-300.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. These data are crucial for the unambiguous identification and characterization of this compound in research and development settings.

commercial availability and purity of 4-fluoro-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-fluoro-1H-indazol-3-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document covers its commercial availability, purity, a detailed plausible synthesis protocol, and its established role as a key building block in the development of kinase inhibitors.

Commercial Availability and Purity

This compound is readily available from a variety of commercial suppliers. The compound is typically offered in research quantities with purities suitable for most laboratory applications. Below is a summary of representative data from various suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| AOBChem | 404827-78-7 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |

| ChemScene | 404827-78-7 | ≥98% | Inquire for details |

| Santa Cruz Biotechnology | 404827-78-7 | Inquire for details | Inquire for details |

Synthesis and Purification

The synthesis of 3-aminoindazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of a 2-halobenzonitrile with hydrazine. For the synthesis of this compound, the logical precursor is 2,6-difluorobenzonitrile. The following experimental protocol is a detailed, plausible method derived from established syntheses of structurally similar compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine.[1]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

2,6-Difluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Sodium Acetate (NaOAc)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Reaction Setup: To a Parr reactor or a sealed reaction vessel, add 2,6-difluorobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-Methyltetrahydrofuran (5 volumes).

-

Addition of Hydrazine: Add hydrazine hydrate (4.0 eq) to the reaction mixture.

-

Reaction: Seal the vessel and heat the mixture to an internal temperature of 95 °C. Stir the reaction for 18 hours.

-

Work-up: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization.

-

Purification (Recrystallization): The crude solid is triturated with a mixture of methanol and water (e.g., 80:20 v/v) to induce crystallization. The solid product is then collected by filtration, washed with a cold solvent mixture, and dried under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Role in Drug Discovery and Development

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

Mechanism of Action as a Kinase Inhibitor

The 3-aminoindazole moiety has been identified as an effective "hinge-binding" fragment.[3] The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the enzyme and is critical for binding ATP. The amino and indazole nitrogen atoms of the 3-aminoindazole scaffold can form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, mimicking the interaction of the adenine part of ATP. This binding mode effectively blocks the ATP-binding site and inhibits the kinase's activity.

The fluorine atom at the 4-position of the indazole ring can serve to modulate the electronic properties and binding affinity of the molecule. It can also be a site for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Inhibition

While specific biological data for this compound is not extensively published, its structural motif is a core component of inhibitors targeting various receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4] These RTKs are key regulators of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. By inhibiting these kinases, 3-aminoindazole-based drugs can disrupt the signaling pathways that promote cancer cell proliferation and survival.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

Kinase Inhibition Mechanism

This diagram illustrates the general mechanism by which 3-aminoindazole derivatives inhibit kinase activity by binding to the ATP-binding site.

Caption: General mechanism of kinase inhibition by 3-aminoindazole derivatives.

References

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

The Strategic Role of Fluorine Substitution in Indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into the core structure of indazole derivatives has become a pivotal strategy in modern medicinal chemistry. This strategic substitution significantly influences the physicochemical and pharmacokinetic properties of these compounds, often leading to enhanced metabolic stability, modulated biological activity, and improved drug-like characteristics. This technical guide provides an in-depth analysis of the role of fluorine substitution in indazole derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological pathways and experimental workflows. The strategic placement of fluorine can block metabolic soft spots, alter receptor-binding affinity, and enhance oral bioavailability, making it a critical tool for the optimization of indazole-based therapeutic agents.

Impact of Fluorine Substitution on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine atoms into the indazole scaffold can profoundly alter a molecule's properties due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These alterations can lead to significant improvements in a drug candidate's profile.

Enhanced Metabolic Stability

A primary driver for the use of fluorine in drug design is the enhancement of metabolic stability.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[1] By strategically placing fluorine atoms at positions prone to oxidative metabolism, the metabolic "soft spots" of a molecule can be effectively blocked, leading to a longer in vivo half-life and reduced clearance.[1][2]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indazole Analogs

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | - | [1][2] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1][2] |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [1][2] |

Data generated in mouse liver microsomes. While direct comparison of absolute values should be made with caution, the trend of increased stability with fluorination is evident within the study.[1]

Modulation of Bioavailability

Fluorination can also positively impact the oral bioavailability of indazole derivatives. This is often attributed to a combination of increased metabolic stability and altered physicochemical properties, such as lipophilicity, which can influence absorption.[3][4]

Table 2: Impact of Fluorine Substitution on Oral Bioavailability of ROCK1 Inhibitors

| Compound | Fluorine Position | Oral Bioavailability (%) | Data Source |

| 52 | C6 | 61 | [3][4] |

| 53a | C6 | 49 | [3] |

| 53b | C6 | 53 | [3] |

Structure-Activity Relationship (SAR) of Fluorinated Indazole Derivatives

The position of fluorine substitution on the indazole ring is critical and can have a dramatic effect on the biological activity of the compound, either enhancing or diminishing its potency. This underscores the importance of precise, structure-guided drug design.

Kinase Inhibition

Indazole derivatives are a prominent class of kinase inhibitors, and fluorine substitution has been extensively explored to optimize their potency and selectivity.[5][6]

Table 3: Effect of Fluorine Substitution on Kinase Inhibitory Activity of Indazole Derivatives

| Target Kinase | Compound Description | Fluorine Position | IC50 (nM) | Data Source |

| ROCK1 | Indazole derivative 51 | C4 | 2500 | [3][4] |

| ROCK1 | Indazole derivative 52 | C6 | 14 | [3][4] |

| ROCK1 | 6-fluoroindazole 53a | C6 | 7 | [3] |

| ROCK1 | 6-fluoroindazole 53b | C6 | 6 | [3] |

| FGFR1 | Indazole derivative 14a | - | 15 | [5] |

| FGFR1 | Indazole derivative 14d | Phenyl ring | 5.5 | [5] |

| FGFR1 | 1H-indazol-3-amine derivative 27a | 6-position of indazole | < 4.1 | [5][7] |

| FGFR2 | 1H-indazol-3-amine derivative 27a | 6-position of indazole | 2.0 | [5][7] |

| Syk Kinase | 7-fluoroindazole derivatives 43a-m | C7 | 10 - 50 | [3] |

Other Biological Targets

The influence of fluorine extends to other target classes beyond kinases.

Table 4: Bioactivity of Fluorinated Indazole Derivatives against Various Targets

| Target | Compound Description | Bioactivity | Data Source |

| F1F0-ATPase | Monofluorinated 3-guanidyl-indazoles | IC50 < 5 µM | [3] |

| RIP2 Kinase | 5-fluroindazole derivatives 48a-j | pIC50 < 8 | [3] |

| Estrogen Receptor (ER) | Fluorinated indazole derivatives 54 | IC50 < 100 nM | [3] |

| α7 nAChR PAM | 6-Fluoroindazole scaffolds 55 | α7PAM% 189–4639 at 10 µM | [3] |

| Thrombin | Fluorinated pyrazoles 129 | IC50 0.004–0.06 μM | [3] |

| Nitric Oxide Synthase (NOS-II) | 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (16) | 80% inhibition | [8] |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound by measuring its disappearance over time in the presence of liver microsomes.[2][9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam)

-

Pooled liver microsomes (human, rat, or mouse)

-

100 mM Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Ice-cold acetonitrile or other suitable organic solvent for quenching

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).[9]

-

Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[11]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the diluted liver microsome suspension.

-

Add the working solution of the test compound to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[2]

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[2]

-

Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[2]

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[2] The 0-minute time point represents the initial compound concentration.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the slope of the linear regression, which represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]

-

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the inhibitory activity of a compound against a specific kinase.[12][13]

Objective: To determine the IC50 value of an inhibitor for a target kinase.

Materials:

-

Target kinase enzyme

-

Kinase substrate (peptide or protein)

-

Test inhibitor compound

-

ATP

-

Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a dilution series of the test inhibitor in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

-

Prepare solutions of the kinase and substrate in kinase buffer.

-

Prepare an ATP solution in kinase buffer at a concentration close to its Km for the target kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test inhibitor at various concentrations.

-

Add the kinase enzyme to all wells (except for the no-enzyme control).

-

Pre-incubate the inhibitor and kinase for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a fluorinated indazole derivative.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. ROCK1 feedback regulation of the upstream small GTPase RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. mercell.com [mercell.com]

- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ulab360.com [ulab360.com]

- 13. bmglabtech.com [bmglabtech.com]

4-Fluoro-1H-indazol-3-amine: A Strategic Building Block for Next-Generation Protein Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable". At the heart of the most prominent TPD strategy, Proteolysis Targeting Chimeras (PROTACs), lies the modular assembly of three key components: a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker. The careful selection of building blocks for each of these components is paramount to the success of a PROTAC. This technical guide focuses on the strategic utility of 4-fluoro-1H-indazol-3-amine as a versatile building block in the design and synthesis of novel protein degraders. We will delve into its chemical properties, potential applications in binding to target proteins, and provide generalized experimental protocols for its incorporation into PROTAC scaffolds and subsequent validation.

Introduction to Targeted Protein Degradation and PROTACs

The ubiquitin-proteasome system (UPS) is the cell's natural machinery for degrading unwanted or damaged proteins.[1][2] PROTACs are heterobifunctional molecules that hijack this system by bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][3][4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] This event-driven pharmacology offers distinct advantages over traditional occupancy-based inhibition, including the potential for catalytic activity and the ability to target scaffolding proteins or other non-enzymatic targets.[1][6]

The modular nature of PROTACs allows for systematic optimization through the modification of the warhead, E3 ligase ligand, or the linker.[7][8][9] The choice of the core chemical scaffold for the warhead is a critical design parameter, influencing target affinity, selectivity, and the overall physicochemical properties of the final degrader.

The Indazole Scaffold in Drug Discovery

The 1H-indazole-3-amine moiety is a privileged scaffold in medicinal chemistry, recognized as an effective hinge-binding fragment for various kinases.[10] This structural motif is present in several clinically investigated or approved drugs, highlighting its favorable drug-like properties.[10] The strategic placement of substituents on the indazole ring can be used to fine-tune binding affinity, selectivity, and pharmacokinetic parameters.

This compound: Properties and Advantages

This compound is a specific derivative of the indazole core that offers several potential advantages as a building block for protein degraders.

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | ChemScene[11] |

| Molecular Weight | 151.14 g/mol | ChemScene[11], PubChem[12] |

| Purity | ≥98% | ChemScene[11] |

| Storage | 4°C, protect from light | ChemScene[11] |

The introduction of a fluorine atom at the 4-position of the indazole ring can have profound effects on the molecule's properties:

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amine and indazole nitrogens, which can alter hydrogen bonding interactions with the target protein and potentially improve cell permeability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block potential sites of oxidative metabolism, thereby increasing the half-life of the resulting PROTAC.

-

Binding Affinity and Selectivity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and can alter the conformation of the molecule to favor a more bioactive pose. This can lead to enhanced binding affinity and selectivity for the target protein.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can impact its solubility, permeability, and off-target effects. Careful consideration of the overall lipophilicity of the final PROTAC is crucial.

Synthesis and Incorporation into PROTACs

While specific protocols for the direct use of this compound in PROTAC synthesis are not widely published, general synthetic strategies for analogous aminoindazoles can be readily adapted. The primary amino group of this compound serves as a key functional handle for linker attachment.

A generalized synthetic workflow for constructing a PROTAC using this building block is depicted below. This typically involves the sequential attachment of the linker to the E3 ligase ligand and then to the this compound-based warhead, or vice versa.

Caption: Generalized synthetic workflow for PROTAC construction.

Experimental Protocol: General Amide Coupling for Linker Attachment

This protocol describes a standard method for attaching a carboxylic acid-terminated linker to the 3-amino group of this compound.

-

Reagent Preparation:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

In a separate flask, dissolve the linker-E3 ligase conjugate (with a terminal carboxylic acid) (1.1 eq) in the same solvent.

-

Prepare a solution of a peptide coupling reagent, such as HATU (1.2 eq) or HBTU (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), in the same solvent.

-

-

Reaction:

-

To the stirred solution of the linker-E3 ligase conjugate, add the coupling reagent and DIPEA.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the solution of this compound to the activated linker solution.

-

Allow the reaction to proceed at room temperature for 2-12 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the final PROTAC.

-

Characterization and Validation of PROTAC Activity

A series of biochemical and cellular assays are required to validate the activity of a newly synthesized PROTAC.

Caption: Stepwise workflow for PROTAC validation.

Experimental Protocols

A. Binary Binding Affinity (Fluorescence Polarization - FP) [13]

This assay measures the binding of the PROTAC to the isolated POI and E3 ligase.

-

Principle: A fluorescently labeled tracer that binds to the protein of interest is displaced by the PROTAC, leading to a decrease in fluorescence polarization.

-

Reagents:

-

Purified recombinant POI or E3 ligase.

-

Fluorescently labeled tracer ligand.

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

-

Synthesized PROTAC.

-

-

Procedure:

-

Prepare a serial dilution of the PROTAC in the assay buffer.

-

In a microplate, add the protein and the fluorescent tracer to each well.

-

Add the diluted PROTAC to the wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).

B. Ternary Complex Formation (Time-Resolved Fluorescence Energy Transfer - TR-FRET) [13]

This assay confirms that the PROTAC can bridge the POI and the E3 ligase.

-

Principle: A FRET signal is generated when a donor fluorophore on one protein and an acceptor fluorophore on the other are brought into proximity by the PROTAC.

-

Reagents:

-

His-tagged POI and GST-tagged E3 ligase (or other suitable tags).

-

Europium-labeled anti-His antibody (donor).

-

Allophycocyanin (APC)-labeled anti-GST antibody (acceptor).

-

Assay buffer.

-

Synthesized PROTAC.

-

-

Procedure:

-

Add the POI, E3 ligase, and antibodies to the wells of a microplate.

-

Add a serial dilution of the PROTAC.

-

Incubate to allow complex formation.

-

Measure the TR-FRET signal on a compatible plate reader.

-

-

Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex.

C. Cellular Protein Degradation (Western Blotting)

This is the definitive assay to confirm that the PROTAC induces the degradation of the target protein in a cellular context.

-

Cell Culture and Treatment:

-

Culture a relevant cell line to 70-80% confluency.

-

Treat the cells with various concentrations of the PROTAC for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. The percentage of degradation can be calculated relative to the vehicle-treated control. From a dose-response curve, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.

Signaling Pathways and Logical Relationships

The mechanism of action of a PROTAC involves hijacking a specific cellular signaling pathway, the ubiquitin-proteasome pathway.

Caption: PROTAC mechanism of action via the UPS.

Conclusion

This compound represents a highly promising and strategic building block for the development of novel protein degraders. Its inherent drug-like properties, derived from the indazole core, are further enhanced by the presence of the 4-fluoro substituent, which can favorably modulate metabolic stability, binding affinity, and selectivity. While direct literature on its application in PROTACs is emerging, the established synthetic methodologies and validation assays for similar scaffolds provide a clear roadmap for its successful incorporation and evaluation. By leveraging the unique characteristics of this compound, researchers can expand the chemical space of warheads for PROTACs, potentially leading to the development of more potent, selective, and durable therapeutic agents.

References

- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral PROTACs: Opportunity borne with challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Linkers for Linkerology - Enamine [enamine.net]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemscene.com [chemscene.com]

- 12. 4-fluoro-1H-indazol-7-amine | C7H6FN3 | CID 1489295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-fluoro-1H-indazol-3-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-1H-indazol-3-amine, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available information on its specific discovery and developmental history, this document focuses on the plausible synthetic route, physicochemical properties, and the broader context of 3-aminoindazoles in drug discovery. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. The indazole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The introduction of a fluorine atom at the 4-position of the indazole ring, coupled with an amine group at the 3-position, as seen in this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for drug discovery programs.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial chemical suppliers. A summary of these properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 404827-78-7 | [1][2] |

| Molecular Formula | C₇H₆FN₃ | [1][2] |

| Molecular Weight | 151.14 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 170-172 °C | |

| Boiling Point | 379.3 ± 22.0 °C (Predicted) | |

| Density | 1.487 ± 0.06 g/cm³ (Predicted) | |

| SMILES | Nc1nnc2c1c(F)ccc2 | [1] |

| InChI | InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | [3] |

Synthesis and Experimental Protocols

The most probable and widely utilized method for the synthesis of 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[4][5] In the case of this compound, the logical starting material is 2,6-difluorobenzonitrile.

Proposed Synthetic Pathway

The synthesis is a one-step process involving the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) of one of the fluorine atoms by hydrazine, followed by an intramolecular cyclization.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Plausible)

The following is a generalized experimental protocol based on established procedures for the synthesis of similar 3-aminoindazoles. Researchers should optimize these conditions for their specific laboratory setup.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzonitrile (1.0 equivalent).

-